
N,2,3-Trimethylbutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,2,3-Trimethylbutan-1-amine;hydrochloride” is an organic compound . It is also known by its IUPAC name "2,3,3-trimethylbutan-1-amine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . Physical And Chemical Properties Analysis
“this compound” appears as a powder . It has a molecular weight of 151.68 . The compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Polyelectrolyte Interactions : The kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane has been studied, highlighting the interactions in polyelectrolytes and their reactivity (Kawabe & Yanagita, 1971).
Asymmetric Synthesis in Organic Chemistry : A study on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization shows the role of this compound in organic synthesis (Wangweerawong, Bergman, & Ellman, 2014).
Enzymatic Resolution in Chemical Synthesis : Enzymatic resolution involving 3-hydroxy-4-(tosyloxy)butanenitrile, related to N,2,3-Trimethylbutan-1-amine hydrochloride, was studied for the synthesis of specific compounds like GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
Chemical Structure and Bonding : Research on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including N,2,3-Trimethylbutan-1-amine hydrochloride, explores molecular interactions and bonding (Castaneda, Denisov, & Schreiber, 2001).
Thermal and Catalytic Dehydrogenation Reactions : A study on the thermal and catalytic dehydrogenation reactions of amine-thioboranes includes insights into the behavior of compounds like N,2,3-Trimethylbutan-1-amine hydrochloride under various conditions (Robertson, Haddow, & Manners, 2012).
Electrochemiluminescence Studies : The study of electrochemiluminescence of ruthenium (II) tris(bipyridine) encapsulated in sol-gel glasses, involving tertiary amines like N,2,3-Trimethylbutan-1-amine hydrochloride, provides insights into the role of these compounds in electrochemiluminescence (Collinson, Novák, Martín, & Taussig, 2000).
Environmental Applications : A study on the separation of amine-insoluble species by flotation with nano and microbubbles highlights the environmental applications of such compounds (Calgaroto, Azevedo, & Rubio, 2016).
Synthesis and Characterization in Nanotechnology : The synthesis and characterization of amine-functionalized silica, involving compounds related to N,2,3-Trimethylbutan-1-amine hydrochloride, are crucial in nanotechnology and material science (Soto-Cantu, Cueto, Koch, & Russo, 2012).
Eigenschaften
IUPAC Name |
N,2,3-trimethylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHWVGPETGRBNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

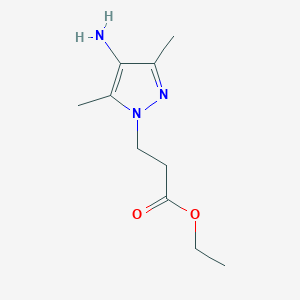
![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)
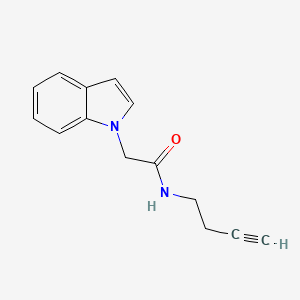


![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2699976.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2699977.png)
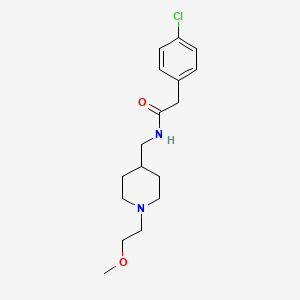
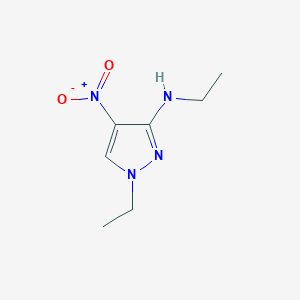
![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)
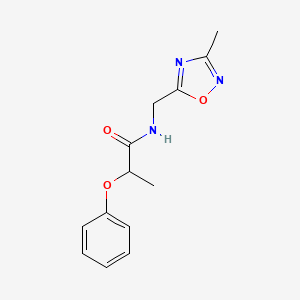

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)